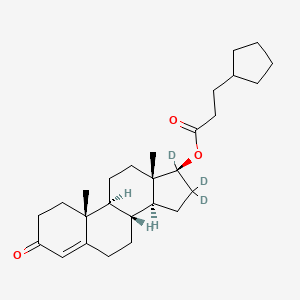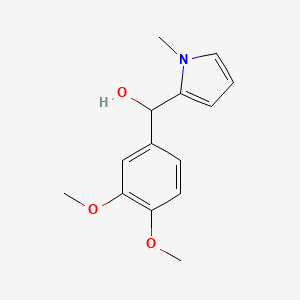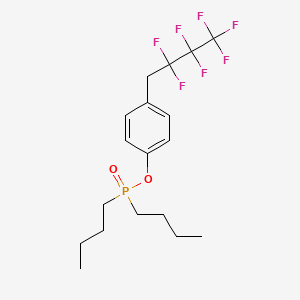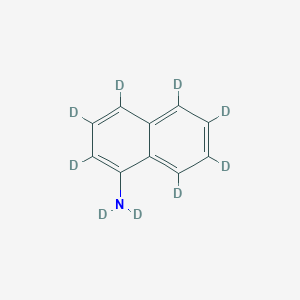
1-Aminonaphthalene-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminonaphthalene-d9 is a deuterated form of 1-aminonaphthalene, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled standard in various analytical applications. It is a colorless crystalline solid with an ammonia-like odor and is known for its stability and utility in environmental testing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-d9 can be synthesized through the deuteration of 1-aminonaphthalene. The process involves the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated solvents under specific reaction conditions. The reaction typically requires a catalyst such as palladium on carbon to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-Aminonaphthalene-d9 undergoes various chemical reactions, including:
Oxidation: Converts to 1-naphthoquinone using chromic acid.
Reduction: Sodium in boiling amyl alcohol reduces it to tetrahydro-1-naphthylamine.
Substitution: Reacts with sulfuric acid at high temperatures to form 1-naphthol.
Common Reagents and Conditions
Oxidation: Chromic acid as the oxidizing agent.
Reduction: Sodium in boiling amyl alcohol.
Substitution: Sulfuric acid at 200°C.
Major Products Formed
Oxidation: 1-Naphthoquinone.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: 1-Naphthol.
Wissenschaftliche Forschungsanwendungen
1-Aminonaphthalene-d9 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Environmental Testing: Used as a reference standard for the analysis of environmental samples.
Pharmaceutical Research: Employed in the study of metabolic pathways and drug interactions.
Chemical Synthesis: Utilized in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.
Wirkmechanismus
The mechanism of action of 1-aminonaphthalene-d9 involves its role as a stable isotope-labeled compound. It is used to trace and study the pathways and interactions of 1-aminonaphthalene in various chemical and biological systems. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: The non-deuterated form of 1-aminonaphthalene.
2-Aminonaphthalene: An isomer with the amino group at the second position.
1-Aminonaphthalene-d7: A partially deuterated form with seven deuterium atoms.
Uniqueness
1-Aminonaphthalene-d9 is unique due to its complete deuteration, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in analytical applications where precise quantification and tracing are required .
Eigenschaften
CAS-Nummer |
78832-56-1 |
|---|---|
Molekularformel |
C10H9N |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
N,N,2,3,4,5,6,7,8-nonadeuterionaphthalen-1-amine |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D/hD2 |
InChI-Schlüssel |
RUFPHBVGCFYCNW-CPTGGYHJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N([2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



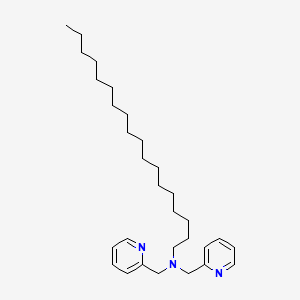
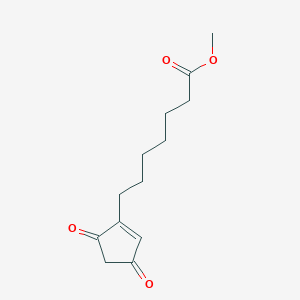
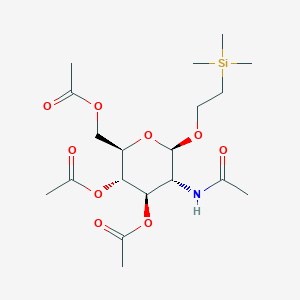
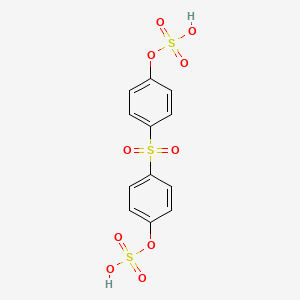

![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
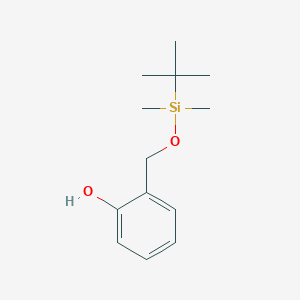
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
